molecular formula C9H6FN3O2 B13481196 4-(3-fluoro-4-nitrophenyl)-1H-pyrazole

4-(3-fluoro-4-nitrophenyl)-1H-pyrazole

Cat. No.: B13481196
M. Wt: 207.16 g/mol
InChI Key: IMISAYSWNIQASQ-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 3-fluoro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-fluoro-4-nitrophenyl hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

    Oxidation: m-Chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-(3-amino-4-nitrophenyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Pyrazole N-oxides.

Scientific Research Applications

4-(3-fluoro-4-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(3-fluoro-4-nitrophenyl)-1H-pyrazole: Characterized by the presence of both fluoro and nitro groups.

    4-(3-chloro-4-nitrophenyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-fluoro-4-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the combination of the electron-withdrawing fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for designing molecules with specific properties .

Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

4-(3-fluoro-4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C9H6FN3O2/c10-8-3-6(7-4-11-12-5-7)1-2-9(8)13(14)15/h1-5H,(H,11,12)

InChI Key

IMISAYSWNIQASQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CNN=C2)F)[N+](=O)[O-]

Origin of Product

United States

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